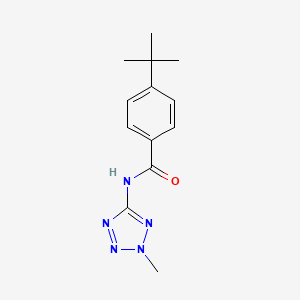
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride to form the benzamide core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide core enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide: Unique due to the presence of both tert-butyl and tetrazole groups.
N-(2-methyl-2H-tetrazol-5-yl)-benzamide: Lacks the tert-butyl group, resulting in different reactivity and properties.
4-tert-Butyl-benzamide: Does not contain the tetrazole ring, affecting its chemical behavior and applications.
Uniqueness
The combination of the tert-butyl group and tetrazole ring in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
672338-07-7 |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)10-7-5-9(6-8-10)11(19)14-12-15-17-18(4)16-12/h5-8H,1-4H3,(H,14,16,19) |
InChI Key |
AYPFQTLKOBNBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)
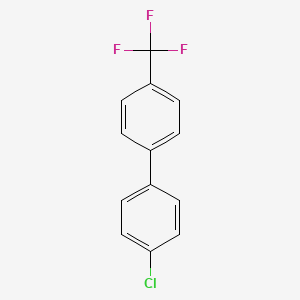
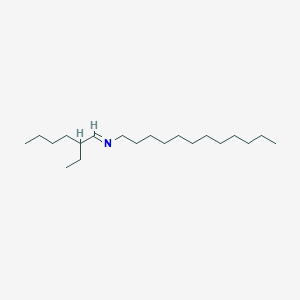
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)

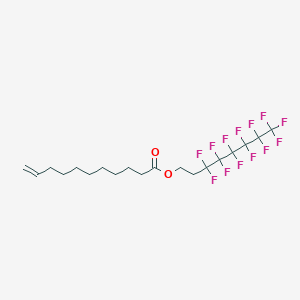
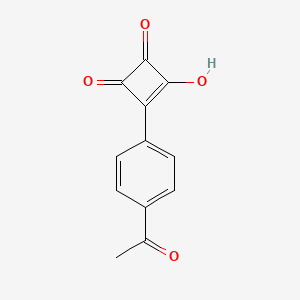
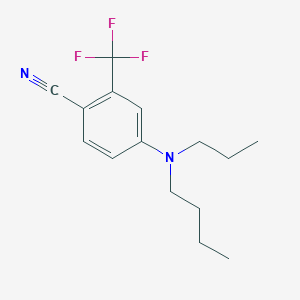


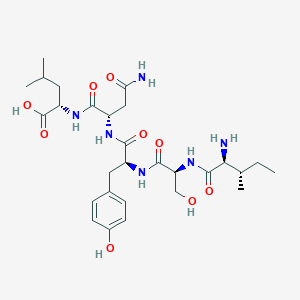
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)

